molecular formula C9H10O2 B1609537 2-Hydroxy-3,4-dimethylbenzaldehyde CAS No. 26429-02-7

2-Hydroxy-3,4-dimethylbenzaldehyde

Cat. No.: B1609537
CAS No.: 26429-02-7
M. Wt: 150.17 g/mol
InChI Key: OPIPPEZQABSGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is a derivative of benzaldehyde, characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound is commonly used in various chemical syntheses and has significant applications in scientific research.

Preparation Methods

The synthesis of 2-Hydroxy-3,4-dimethylbenzaldehyde can be achieved through several methods. One common synthetic route involves the reaction of 2,3-dimethylphenol with formaldehyde in the presence of magnesium methoxide, followed by acidification with sulfuric acid . The reaction conditions typically involve room temperature and short reaction times, making it an efficient process. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

2-Hydroxy-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,4-dimethylbenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems, targeting enzymes like superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress and inhibition of fungal growth.

Comparison with Similar Compounds

2-Hydroxy-3,4-dimethylbenzaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-hydroxy-3,4-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-8(5-10)9(11)7(6)2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIPPEZQABSGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428344
Record name 2-hydroxy-3,4-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26429-02-7
Record name 2-hydroxy-3,4-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3,4-dimethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3,4-dimethylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-3,4-dimethylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-3,4-dimethylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-3,4-dimethylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-3,4-dimethylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.